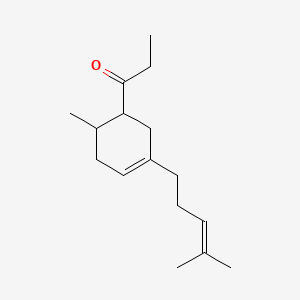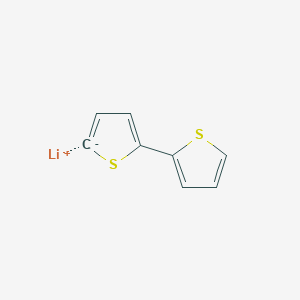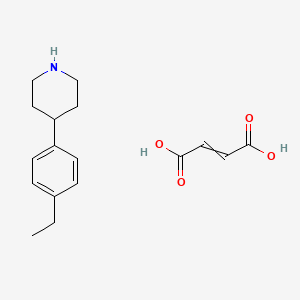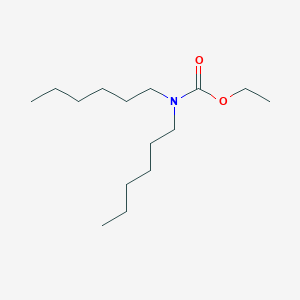
S-(4-Bromophenyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Bromophenyl)-L-cysteine: is an organic compound that belongs to the class of cysteine derivatives It features a bromophenyl group attached to the sulfur atom of the cysteine molecule
準備方法
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing S-(4-Bromophenyl)-L-cysteine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of a bromine atom onto a phenyl ring, followed by the attachment of the cysteine moiety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving continuous flow reactors and automated systems for precise control .
化学反応の分析
Types of Reactions:
Oxidation: S-(4-Bromophenyl)-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: S-(4-Bromophenyl)-L-cysteine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It can serve as a probe to investigate the binding sites and activity of cysteine-containing enzymes .
Medicine: Its derivatives have shown promise as inhibitors of enzymes involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity profile makes it valuable in the synthesis of polymers and advanced materials .
作用機序
Molecular Targets and Pathways: S-(4-Bromophenyl)-L-cysteine exerts its effects primarily through interactions with cysteine-dependent enzymes. The bromophenyl group can enhance binding affinity and specificity for certain enzyme active sites. The compound can inhibit enzyme activity by forming covalent bonds with the cysteine residues in the active site, leading to enzyme inactivation .
類似化合物との比較
S-(4-Chlorophenyl)-L-cysteine: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and binding properties.
S-(4-Fluorophenyl)-L-cysteine: Contains a fluorine atom, leading to different electronic properties and reactivity.
S-(4-Methylphenyl)-L-cysteine: Features a methyl group, affecting its hydrophobicity and binding interactions.
Uniqueness: S-(4-Bromophenyl)-L-cysteine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
特性
CAS番号 |
68724-10-7 |
|---|---|
分子式 |
C9H10BrNO2S |
分子量 |
276.15 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
InChIキー |
JULKRQGCYVMHSB-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1SC[C@@H](C(=O)O)N)Br |
正規SMILES |
C1=CC(=CC=C1SCC(C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)






![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)



